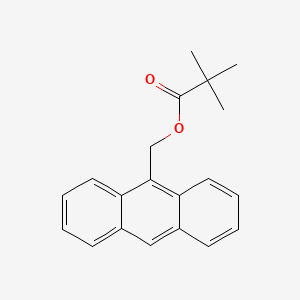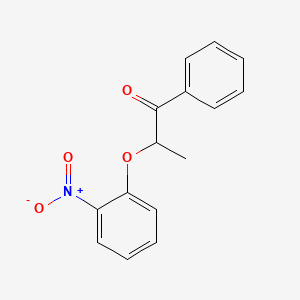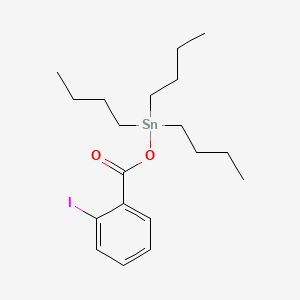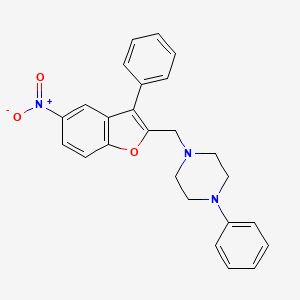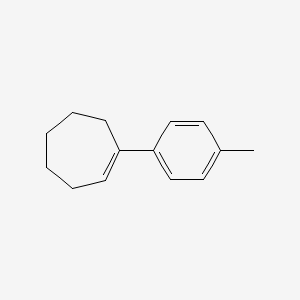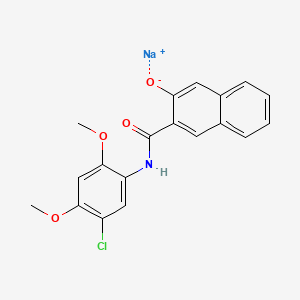
Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dispiro(5151)tetradecane-7,14-dione, monosemicarbazone is a complex organic compound with a unique structure It is characterized by a dispiro arrangement, which means it has two spiro-connected rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone typically involves multiple steps. The starting material is often a cyclohexylketene dimer, which undergoes a series of reactions to form the dispiro structure. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dispiro(5.1.5.1)tetradecane-7,14-dione: This compound is similar in structure but lacks the monosemicarbazone group.
Cyclohexylketene dimer: This is a precursor in the synthesis of Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone.
Uniqueness
Dispiro(5151)tetradecane-7,14-dione, monosemicarbazone is unique due to its specific dispiro structure and the presence of the monosemicarbazone group
Propriétés
Numéro CAS |
73987-17-4 |
|---|---|
Formule moléculaire |
C15H23N3O2 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
[(14-oxodispiro[5.1.58.16]tetradecan-7-ylidene)amino]urea |
InChI |
InChI=1S/C15H23N3O2/c16-13(20)18-17-11-14(7-3-1-4-8-14)12(19)15(11)9-5-2-6-10-15/h1-10H2,(H3,16,18,20) |
Clé InChI |
VANQIUYYIFFVBS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(=NNC(=O)N)C3(C2=O)CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)
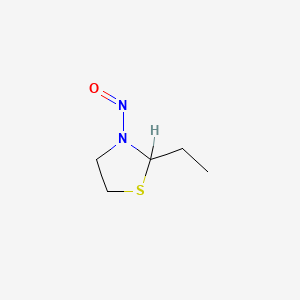
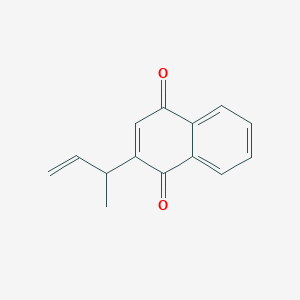
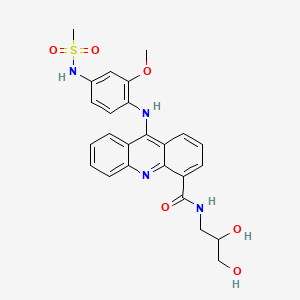

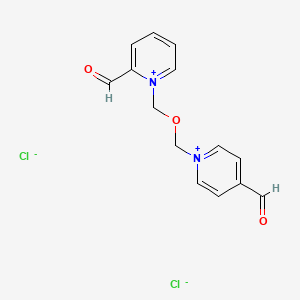
![1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14455119.png)
